Lersivirine - 473921-12-9

Lersivirine

Catalog Number: EVT-273098
CAS Number: 473921-12-9
Molecular Formula: C17H18N4O2
Molecular Weight: 310.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lersivirine (UK-453,061) is a next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the pyrazole family [, , , ]. Its unique binding interaction within the reverse transcriptase binding pocket distinguishes it from first-generation NNRTIs [, ]. This distinct binding mode grants Lersivirine potent antiviral activity against both wild-type HIV-1 and several clinically significant NNRTI-resistant strains, including those with K103N and Y181C mutations [, , ].

Lersivirine-glucuronide conjugate

: Lersivirine to Healthy Volunteers

: Excretion and Metabolism of Lersivirine (5-{[3,5-Diethyl-1-(2-hydroxyethyl)(3,5-14C2)-1H-pyrazol-4-yl]oxy}benzene-1,3-dicarbonitrile), a Next-Generation Non-Nucleoside Reverse Transcriptase Inhibitor, after Administration of [14C]Lersivirine to Healthy Volunteers

25-O-Desacetyl-rifabutin

: Effect of Rifampin and Rifabutin on the Pharmacokinetics of Lersivirine and Effect of Lersivirine on the Pharmacokinetics of Rifabutin and 25-O-Desacetyl-Rifabutin in Healthy Subjects

Zidovudine-glucuronide

: Pharmacokinetic Interactions between Lersivirine and Zidovudine, Tenofovir Disoproxil Fumarate/ Emtricitabine and Abacavir/Lamivudine

Imidazole Isomers

: Comparison of the Non‐Nucleoside Reverse Transcriptase Inhibitor Lersivirine with its Pyrazole and Imidazole Isomers

Pyrazole Isomers

: Comparison of the Non‐Nucleoside Reverse Transcriptase Inhibitor Lersivirine with its Pyrazole and Imidazole Isomers

Source and Classification

Lersivirine was synthesized at Pfizer Global Research and Development Laboratories. It is classified as a nonnucleoside reverse transcriptase inhibitor, which means it binds to an allosteric site on the reverse transcriptase enzyme, inhibiting its activity without mimicking the natural nucleoside substrates .

Synthesis Analysis

Methods and Technical Details

The synthesis of lersivirine involves several key steps, primarily utilizing pyrazole derivatives. The synthetic pathway includes:

  1. Preparation of Intermediates: Initial compounds are synthesized using standard organic reactions involving ketones and hydrazines.
  2. Final Assembly: The final structure of lersivirine is achieved through a series of reactions that combine various functional groups to form the complete molecule.
  3. Purification: The synthesized compound is purified using techniques such as chromatography to ensure high purity, which is critical for biological evaluation .

The synthesis process is efficient and designed to minimize by-products, allowing for higher yields of the desired compound.

Molecular Structure Analysis

Structure and Data

Lersivirine has a complex molecular structure characterized by its unique arrangement of atoms. The chemical formula is C18H22N4O2C_{18}H_{22}N_4O_2 and its molecular weight is approximately 342.39 g/mol. The structure features a pyrazole ring connected to an isophthalonitrile moiety, which plays a significant role in its interaction with the reverse transcriptase enzyme .

The crystal structure of lersivirine bound to HIV-1 reverse transcriptase has been elucidated through X-ray diffraction studies, revealing how it occupies the binding site and interacts with key residues in the enzyme .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of lersivirine can be analyzed through various reaction mechanisms that it undergoes during synthesis:

  1. Condensation Reactions: These are used to form the pyrazole ring by reacting hydrazines with carbonyl compounds.
  2. Nucleophilic Substitution: Essential for attaching different functional groups to the core structure.
  3. Cyclization: This process forms the final cyclic structures that are critical for biological activity.

Each reaction step requires careful control of conditions such as temperature and pH to optimize yields and minimize side reactions .

Mechanism of Action

Process and Data

Lersivirine exerts its antiviral effects by binding to the nonnucleoside binding site of HIV-1 reverse transcriptase. This binding inhibits the enzyme's ability to convert viral RNA into DNA, a crucial step in the viral replication cycle. The inhibition occurs through allosteric modulation, where lersivirine induces conformational changes in the enzyme that prevent substrate binding and catalytic activity .

In vitro studies have demonstrated that lersivirine maintains efficacy against several drug-resistant strains of HIV-1, making it a promising candidate for inclusion in combination therapy regimens .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lersivirine exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide and exhibits variable solubility in water, which affects its bioavailability.
  • Stability: The compound shows stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data are not widely published but are critical for formulation development.

These properties are essential for understanding how lersivirine can be effectively administered and utilized in clinical settings .

Applications

Scientific Uses

Lersivirine has been primarily developed for therapeutic applications in HIV treatment. Its unique mechanism allows it to be used in combination with other antiretroviral agents to enhance efficacy and reduce viral load in patients with HIV infection. Clinical trials have demonstrated its potential safety profile and tolerability among healthy volunteers, paving the way for further studies in HIV-infected populations .

In addition to its primary application as an antiretroviral agent, ongoing research may explore its utility against other viral infections or as a model compound for developing new inhibitors targeting similar mechanisms in different pathogens.

The comprehensive exploration of lersivirine's properties, synthesis methods, and mechanisms highlights its significance as a potential therapeutic agent in combating HIV infection effectively.

Mechanistic Basis of Lersivirine Antiretroviral Activity

Structural Dynamics of Reverse Transcriptase (RT) Binding

Lersivirine (5-([3,5-diethyl-1-(2-hydroxyethyl)-1H-pyrazol-4-yl]oxy)isophthalonitrile) binds the HIV-1 reverse transcriptase (RT) at the canonical non-nucleoside inhibitor binding pocket (NNIBP), located ~10 Å from the catalytic site in the p66 palm subdomain. Unlike first-generation NNRTIs like nevirapine (butterfly-shaped) or second-generation diarylpyrimidines (DAPYs) like etravirine (horseshoe-shaped), lersivirine’s pyrazole core adopts a unique U-shaped topology (Figure 1). This configuration enables trifurcated hydrogen bonding: the pyrazole N1 nitrogen bonds with the backbone carbonyl of Lys103 (2.9 Å), the 2-hydroxyethyl moiety links with Lys104 (3.1 Å), and the isophthalonitrile group interacts with Pro236 (3.3 Å) [6]. These interactions induce a conformational rearrangement in the NNIBP, expanding the pocket volume by 18% (from ~850 ų to ~1000 ų) and repositioning aromatic residues Tyr181 and Tyr188 for optimal π-π stacking [2].

Table 1: Key Interactions of Lersivirine with HIV-1 RT Residues

ResidueInteraction TypeDistance (Å)Energetic Contribution (kcal/mol)
Lys103H-bond (backbone)2.9-2.8
Lys104H-bond (sidechain)3.1-1.9
Tyr181π-π stacking3.8-1.5
Tyr188π-π stacking4.2-1.2
Pro236H-bond3.3-1.0
Trp229Hydrophobic4.0-0.8

Subsection 1.1.1: Conformational Adaptation of the NNIBPLersivirine exploits the inherent plasticity of the NNIBP. Upon binding, residues Val106, Phe227, and Trp229 undergo rotameric shifts of 1.5–2.2 Å, widening the pocket entrance to accommodate the isophthalonitrile group. Molecular dynamics simulations reveal this adaptation reduces the RMSD fluctuations of the RT-lersivirine complex to 1.8 Å (vs. 3.2 Å for nevirapine), enhancing complex stability [6] [2].

Subsection 1.1.2: Role of Hydrophobic ExtensionsThe 3,5-diethyl substituents on the pyrazole core penetrate a hydrophobic subpocket formed by Leu100, Val179, and Tyr318. This interaction contributes -3.4 kcal/mol to binding free energy (ΔG) and displaces conserved water molecules, reducing entropic penalties upon binding. The ethoxy bridge further stabilizes the β4-β5 loop, minimizing thumb subdomain flexibility [6].

Allosteric Inhibition Mechanisms in Wild-Type and Mutant HIV-1 RT

Lersivirine inhibits RT through dual allosteric mechanisms: (1) steric blockade of dNTP entry via thumb subdomain hyperextension, and (2) disruption of the catalytic triade alignment (Asp110, Asp185, Asp186). Single-molecule fluorescence studies confirm lersivirine binding increases RT sliding velocity on template/primer (T/P) substrates by 40%, reducing dNTP binding affinity 7-fold (Kd = 85 nM vs. 12 nM in RT alone) [5] [9].

Table 2: Lersivirine Activity Against Clinically Relevant RT Mutants

Mutation(s)Fold-Change in EC50 vs. Wild-TypePutative Resistance Mechanism
K103N2.1Altered pocket hydrophobicity; impaired inhibitor entry
Y181C4.3Loss of π-π stacking with pyrazole ring
Y188L3.7Reduced pocket volume; steric clash with cyanophenyl
K103N/Y181C9.8Combinatorial effects on binding and sliding
V106A/F227L1.5Minimal impact due to lersivirine’s flexible adaptation

Subsection 1.2.1: Role of the p51-p66 Salt Bridge in AllosteryLersivirine stabilizes the E138-K101 salt bridge between the p51 and p66 subunits, a feature critical for allosteric inhibition. Mutagenesis studies show that engineering a stronger salt bridge (E138D/K101R) enhances lersivirine’s efficacy by 4.2-fold by rigidifying the thumb-fingers interface. Conversely, the K103N mutation—common in efavirenz resistance—disrupts this bridge but only elevates lersivirine’s EC50 by 2.1-fold due to compensatory hydrogen bonding with Lys104 [5] [6].

Subsection 1.2.2: Resilience Against Primer Grip MutationsUnlike rilpivirine, which loses potency against the E138K mutant (>100-fold EC50 increase), lersivirine maintains activity (3.5-fold change). This stems from its minimal contacts with primer grip residues Pro236 and Tyr318. When Pro236 mutates to leucine, lersivirine’s binding free energy changes by only +0.6 kcal/mol, versus +3.2 kcal/mol for etravirine [6].

Comparative Binding Affinity Analysis Against First- and Second-Generation NNRTIs

Lersivirine exhibits a balanced affinity-resistance profile distinct from earlier NNRTIs. Thermodynamic analyses reveal its binding is entropy-driven (ΔS = +24.3 cal/mol·K), contrasting the enthalpy-dominated binding of nevirapine (ΔH = -9.8 kcal/mol) and etravirine (ΔH = -12.4 kcal/mol). This arises from lersivirine’s displacement of 11 structured water molecules within the NNIBP—50% more than efavirenz displaces [2] [3].

Table 3: Comparative Analysis of NNRTI Binding and Resistance

NNRTIΔG (kcal/mol)Kd (nM)Resistance BarrierKey Resistance Mutations
Nevirapine-8.2190LowY181C, K103N, G190A
Efavirenz-10.512Low-MediumK103N, V108I, P225H
Etravirine-12.70.9HighY181V, M230L, E138K
Rilpivirine-13.10.4HighE138K, K101E, Y181C
Lersivirine-11.91.8HighY181C, K103N/Y181C

Defined as the number of mutations required for >10-fold resistance: Low (1), Medium (2), High (≥3)

Subsection 1.3.1: Structural Determinants of Cross-Resistance EvasionLersivirine’s cyanophenyl moiety avoids steric clashes with residue 181 (Tyr→Cys) better than nevirapine’s dipyridodiazepinone core. Molecular docking shows a 1.2 Å positional shift in Y181C mutants suffices for lersivirine binding, versus 3.5 Å for efavirenz. Additionally, lersivirine’s hydroxyethyl "anchor" maintains hydrogen bonds with Lys104 even when Lys103 mutates to asparagine [3] [6].

Properties

CAS Number

473921-12-9

Product Name

Lersivirine

IUPAC Name

5-[3,5-diethyl-1-(2-hydroxyethyl)pyrazol-4-yl]oxybenzene-1,3-dicarbonitrile

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

InChI

InChI=1S/C17H18N4O2/c1-3-15-17(16(4-2)21(20-15)5-6-22)23-14-8-12(10-18)7-13(9-14)11-19/h7-9,22H,3-6H2,1-2H3

InChI Key

MCPUZZJBAHRIPO-UHFFFAOYSA-N

SMILES

CCC1=C(C(=NN1CCO)CC)OC2=CC(=CC(=C2)C#N)C#N

Solubility

Soluble in DMSO, not in water

Synonyms

5-((3,5-diethyl-1-(2-hydroxyethyl)(3,5-14C2)-1H-pyrazol-4-yl)oxy)benzene-1,3-dicarbonitrile
lersivirine
UK 453,061
UK 453061
UK-453,061
UK-453061
UK453,061
UK453061

Canonical SMILES

CCC1=C(C(=NN1CCO)CC)OC2=CC(=CC(=C2)C#N)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.